Cas no 1345510-67-9 (methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine)

Technical Introduction: Methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine is a nitro-substituted pyrazole derivative with a functionalized methylamine group, offering versatility in synthetic applications. Its structure combines a nitro group, which enhances reactivity for further functionalization, with a methylamine moiety, providing a handle for derivatization or coordination chemistry. This compound is particularly valuable in medicinal and agrochemical research, where pyrazole scaffolds are frequently employed as intermediates for bioactive molecules. The nitro group also facilitates selective reduction or substitution reactions, enabling tailored modifications. High purity and stability under standard conditions make it a reliable building block for exploratory synthesis. Its balanced reactivity profile supports diverse transformations while maintaining manageable handling requirements.
methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine structure
1345510-67-9 structure
Product Name:methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine
CAS No:1345510-67-9
MF:C6H10N4O2
MW:170.16920042038
MDL:MFCD20491590
CID:2116942
PubChem ID:58044304
Update Time:2025-05-21

methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N,1-dimethyl-3-nitro-1H-Pyrazole-5-methanamine
    • METHYL[(1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)METHYL]AMINE
    • QIQXZXOBJQXCMD-UHFFFAOYSA-N
    • STL415163
    • SBB073941
    • FCH1417731
    • methyl[(1-methyl-3-nitropyrazol-5-yl)methyl]amine
    • N-Methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine
    • N-methyl-1-(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine
    • methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine
    • MDL: MFCD20491590
    • Inchi: 1S/C6H10N4O2/c1-7-4-5-3-6(10(11)12)8-9(5)2/h3,7H,4H2,1-2H3
    • InChI Key: QIQXZXOBJQXCMD-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(CNC)N(C)N=1)=O

Computed Properties

  • Exact Mass: 170.08
  • Monoisotopic Mass: 170.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.7

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Additional information on methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine

Methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine: A Comprehensive Overview

The compound methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine, identified by the CAS number 1345510-67-9, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known as amines, specifically featuring a pyrazole ring system with substituted groups. The structure of this molecule is characterized by a pyrazole ring (a five-membered aromatic ring containing two adjacent nitrogen atoms), with substituents at positions 1 and 3, namely a methyl group and a nitro group, respectively. Additionally, the molecule features a methylamine group attached to the pyrazole ring at position 5.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These methods have not only improved the yield but also enhanced the purity of the product, making it more suitable for high-end applications. The synthesis typically involves the reaction of appropriate starting materials, such as substituted pyrazoles and alkylating agents, under controlled conditions to achieve the desired product.

The chemical properties of methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine are heavily influenced by its functional groups. The presence of the nitro group imparts strong electron-withdrawing effects, which can significantly influence the reactivity of the molecule in various chemical reactions. This makes it a valuable precursor in organic synthesis, particularly in the construction of bioactive molecules and advanced materials.

In terms of biological activity, recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in preclinical models. For instance, research published in 2023 demonstrated its potential as an inhibitor of certain kinases involved in cancer pathways, suggesting its role in anticancer drug development.

The application of methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine extends beyond pharmaceuticals. It has shown promise in agrochemicals, where it can serve as an active ingredient or intermediate in the synthesis of pesticides and herbicides. Its unique reactivity and stability under various environmental conditions make it an attractive candidate for these applications.

From an environmental standpoint, understanding the fate and behavior of methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine in different ecosystems is crucial for assessing its safety and sustainability. Recent eco-toxicological studies have evaluated its biodegradability and potential impact on aquatic life. These studies provide valuable insights into its safe handling and disposal practices.

In conclusion, methyl(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine, with its unique structural features and versatile reactivity, continues to be a subject of intense research interest across multiple disciplines. Its role as a building block in organic synthesis, coupled with its emerging applications in pharmaceuticals and agrochemicals, underscores its importance in contemporary chemical research.

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